molecular formula C30H58O B14326766 Triacont-13-YN-1-OL CAS No. 111301-34-9

Triacont-13-YN-1-OL

Cat. No.: B14326766
CAS No.: 111301-34-9
M. Wt: 434.8 g/mol
InChI Key: GLVRUHZUBGAQSY-UHFFFAOYSA-N
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Description

Triacont-13-YN-1-OL is a long-chain alkyne alcohol with the molecular formula C₃₀H₅₈O. Structurally, it consists of a 30-carbon chain featuring a triple bond (alkyne group) at the 13th position and a hydroxyl (-OH) group at the terminal carbon. This configuration confers unique physicochemical properties, including high hydrophobicity due to the extended alkyl chain and reactivity associated with the alkyne moiety.

Properties

CAS No.

111301-34-9

Molecular Formula

C30H58O

Molecular Weight

434.8 g/mol

IUPAC Name

triacont-13-yn-1-ol

InChI

InChI=1S/C30H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-16,19-30H2,1H3

InChI Key

GLVRUHZUBGAQSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC#CCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triacont-13-YN-1-OL typically involves multi-step organic reactions. One common method starts with the preparation of a long-chain alkyne, followed by the introduction of a hydroxyl group at the terminal carbon. The process may involve the following steps:

    Alkyne Formation: The initial step involves the formation of a long-chain alkyne through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst.

    Hydroxylation: The terminal alkyne is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Triacont-13-YN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like sodium hydride (NaH)

Major Products:

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of ethers or esters

Scientific Research Applications

Triacont-13-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Triacont-13-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. Its antioxidant properties may result from its capacity to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Triacont-13-YN-1-OL with structurally related compounds, including 12-Tridecyn-1-ol (a shorter-chain alkyne alcohol) and Trioxacyclotriacontane (a cyclic ether with a similar carbon count). Data are extrapolated from available evidence and general chemical principles.

Property This compound 12-Tridecyn-1-ol Trioxacyclotriacontane
Molecular Formula C₃₀H₅₈O C₁₃H₂₄O C₃₀H₆₀O₃
Molecular Weight (g/mol) ~422.8 (calculated) 196.3 ~468.8 (calculated)
Functional Groups Terminal -OH, alkyne (C≡C) Terminal -OH, alkyne (C≡C) Cyclic ether (three oxygen atoms)
Chain Length 30 carbons 13 carbons 30 carbons (cyclic structure)
Solubility Low (hydrophobic) Low in water, soluble in organics Likely low (cyclic ethers are typically hydrophobic)
Reactivity Alkyne-specific (e.g., Huisgen cycloaddition) Similar alkyne reactivity Ethers are less reactive; stable under basic conditions
Applications Polymer precursors, surfactants Lab-scale organic synthesis Potential use in macrocyclic chemistry or drug delivery

Key Differences and Implications

  • Chain Length and Hydrophobicity : this compound’s extended 30-carbon chain renders it significantly more hydrophobic than 12-Tridecyn-1-ol. This property may limit its solubility in polar solvents but enhance compatibility with lipid-based systems, such as micelles or vesicles.
  • Reactivity : Both alkyne alcohols can undergo reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), but this compound’s longer chain may sterically hinder such reactions compared to 12-Tridecyn-1-ol.
  • Cyclic vs. Linear Structures : Trioxacyclotriacontane’s cyclic ether structure lacks the reactive alkyne group, making it more chemically inert. This stability could be advantageous in applications requiring prolonged environmental resistance.

Research Findings and Gaps

  • Synthetic Challenges : The synthesis of this compound likely requires specialized techniques for elongating carbon chains (e.g., iterative alkynylation), whereas 12-Tridecyn-1-ol can be prepared via simpler methods like alkyne hydration.
  • Biological Activity: Alkyne alcohols are understudied for bioactivity, but shorter-chain variants like 12-Tridecyn-1-ol may serve as intermediates in antimicrobial or antifungal agents.
  • Industrial Relevance: Trioxacyclotriacontane’s cyclic structure may find utility in nanotechnology or catalysis, whereas this compound’s linearity suits surface-modification applications (e.g., self-assembled monolayers).

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